N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-2-22(20,21)15-9-3-12(4-10-15)11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYLJOTCJXTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves the reaction of 4-bromoaniline with 4-(ethanesulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide, the following table compares its structural and functional attributes with related compounds from the literature:
Structural and Functional Insights:
Compared to methylsulfonyl (Compound 5, ), the ethyl chain may increase hydrophobicity slightly, balancing solubility and membrane permeability . Triazole-linked sulfonyl groups (e.g., in compound 54) exhibit distinct electronic profiles due to conjugation with the heterocycle, often leading to stronger hydrogen-bonding interactions .
Halogen Effects: The para-bromine substituent is a common feature in antimicrobial acetamides (e.g., MICs as low as 13 µmol/L in compound 20, ) . aureus or C. albicans. Chlorine analogs (e.g., N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide) show similar bioactivity but higher logP values (~3.5), indicating trade-offs between lipophilicity and solubility .
Biological Activity Trends :
- Anti-inflammatory : Methylsulfonyl derivatives () exhibit COX-2 inhibition, a trait likely shared by the ethanesulfonyl analog due to analogous sulfonyl pharmacophores .
- Antimicrobial : Electron-withdrawing groups (–Br, –SO₂–) correlate with enhanced activity. The target compound’s dual electron-withdrawing substituents (–Br and –SO₂CH₂CH₃) may synergize to disrupt microbial membrane integrity .
Crystallographic Data :
- Bond lengths in the target compound’s acetamide core (C–C: ~1.50 Å, N–C: ~1.35 Å) align with those of N-(4-bromophenyl)acetamide derivatives, though slight deviations occur due to the ethanesulfonyl group’s inductive effects .
Key Research Findings and Implications
- Synthetic Accessibility : Ethanesulfonyl-containing acetamides are typically synthesized via oxidation of corresponding thioethers or direct sulfonylation, offering modular routes for structural diversification .
- Pharmacological Potential: The compound’s combination of bromophenyl and ethanesulfonyl groups positions it as a dual-action candidate for both anti-inflammatory and antimicrobial applications, though in vivo validation is needed.
- Structure-Activity Relationships (SAR) :
- Para-substitution on both phenyl rings maximizes steric compatibility with target enzymes.
- Sulfonyl chain length (methyl vs. ethyl) fine-tunes logP and metabolic stability.
Biological Activity
N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl moiety and an ethanesulfonyl group, which are crucial for its biological activity. The general molecular structure can be represented as follows:
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the ethanesulfonyl group can facilitate hydrogen bonding, stabilizing the compound's conformation in active sites of target proteins .
1. Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected derivatives were determined, indicating their potential use as antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| d1 | Staphylococcus aureus | 12.5 |
| d2 | Escherichia coli | 25 |
| d3 | Pseudomonas aeruginosa | 50 |
2. Anticancer Activity
This compound has also been evaluated for anticancer properties. In vitro studies on human breast adenocarcinoma cell lines (e.g., MCF-7) revealed significant cytotoxic effects, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 14.7 |
| HepG2 | 0.9 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of this compound derivatives evaluated their antimicrobial efficacy against Xanthomonas oryzae using a turbidimetric method. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that further optimization could enhance efficacy .
Case Study 2: Anticancer Screening
In another investigation, the compound was subjected to anticancer screening against various cancer cell lines. The results showed that specific structural modifications led to increased cytotoxicity, particularly in estrogen receptor-positive breast cancer cells. Molecular docking studies indicated favorable binding interactions with key oncogenic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
